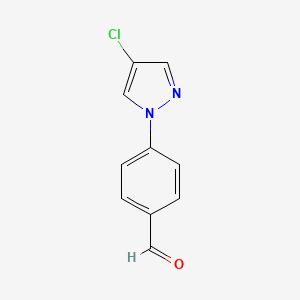

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde

Description

BenchChem offers high-quality 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chloropyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBNQACVIQTGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and numerous kinase inhibitors used in oncology (e.g., Ruxolitinib, Axitinib) feature this core structure.[2][3] The introduction of specific substituents onto the pyrazole and appended phenyl rings, such as the chloro and formyl (aldehyde) groups in 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, creates a highly functionalized building block. The aldehyde group, in particular, is a versatile chemical handle for further elaboration, enabling the construction of more complex molecular architectures like Schiff bases, chalcones, and fused heterocyclic systems, thereby expanding its potential in drug development pipelines.[4][5]

This guide provides a comprehensive overview of a robust synthetic route to 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde and the rigorous analytical methods required to confirm its structure and purity.

Part 1: Synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde

The synthesis of N-arylpyrazoles is a cornerstone of heterocyclic chemistry.[6] A prevalent and reliable method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a suitable equivalent.[7] For the target molecule, we will detail a two-step process starting from the readily available 4-formylphenylhydrazine hydrochloride and a chlorinated dicarbonyl equivalent.

Synthetic Workflow Overview

The logical flow of the synthesis involves the initial formation of the pyrazole ring via cyclocondensation, followed by purification and characterization.

Figure 1: High-level workflow for the synthesis and isolation of the target compound.

Experimental Protocol

Reaction: Cyclocondensation of 4-formylphenylhydrazine hydrochloride with 3-chloro-2,4-pentanedione.

Rationale: This method is selected for its efficiency and the use of commercially available starting materials. Glacial acetic acid serves as both the solvent and an acid catalyst to facilitate the condensation and subsequent cyclization, which is a common strategy for pyrazole synthesis.

Materials & Reagents:

-

4-Formylphenylhydrazine hydrochloride

-

3-Chloro-2,4-pentanedione (or equivalent chlorinated 1,3-dicarbonyl synthon)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (10 volumes). Stir the suspension at room temperature for 10 minutes.

-

Addition of Dicarbonyl: Add 3-chloro-2,4-pentanedione (1.1 eq) to the flask.

-

Scientist's Note: A slight excess of the dicarbonyl compound is used to ensure the complete consumption of the limiting hydrazine starting material.

-

-

Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine spot is no longer visible.

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

-

Work-up - Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality Explanation: The target compound is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its efficient separation from inorganic salts and other water-soluble impurities.

-

-

Drying and Filtration: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Purify the crude solid by recrystallization from hot ethanol to afford 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde as a crystalline solid.

Part 2: Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence for the molecular structure.[8][9]

Characterization Workflow

The characterization process is a multi-pronged approach where each analytical technique provides a unique piece of the structural puzzle. The convergence of data from these methods validates the final structure.

Figure 2: Interrelation of analytical techniques for structural validation.

Expected Spectroscopic Data

The following table summarizes the expected quantitative data for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde. These values serve as a benchmark for researchers to compare against their experimental results.[8]

| Technique | Parameter | Expected Value / Observation | Rationale for Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~10.0 (s, 1H) | Aldehyde proton (-CHO). |

| (CDCl₃, 400 MHz) | ~8.0 (d, 2H) | Aromatic protons ortho to the aldehyde group. | |

| ~7.8 (d, 2H) | Aromatic protons ortho to the pyrazole ring. | ||

| ~7.9 (s, 1H) | Pyrazole H-5 proton. | ||

| ~7.7 (s, 1H) | Pyrazole H-3 proton. | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~191 | Aldehyde carbonyl carbon (C=O). |

| (CDCl₃, 100 MHz) | ~145, 140, 135, 130, 120 | Aromatic and pyrazole carbons. Specific assignment requires 2D NMR.[10] | |

| FT-IR | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ | Strong C=O stretching vibration of the aromatic aldehyde. |

| ~1590, 1510 cm⁻¹ | C=C and C=N stretching vibrations of the aromatic and pyrazole rings. | ||

| ~2820, 2720 cm⁻¹ | C-H stretching of the aldehyde (Fermi doublet). | ||

| ~750-850 cm⁻¹ | C-Cl stretching vibration. | ||

| Mass Spec. | Molecular Ion Peak | m/z ≈ 220.04 | Corresponds to the molecular formula C₁₁H₉ClN₂O.[11] |

| (EI-MS) | Isotope Pattern | M+2 peak at ~33% | Characteristic isotopic signature of one chlorine atom ([³⁵Cl]/[³⁷Cl]). |

Detailed Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the precise carbon-hydrogen framework of the molecule.[10]

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[8]

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental formula.

-

Instrumentation: Electron Impact Mass Spectrometer (EI-MS) or Electrospray Ionization (ESI-MS).

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Data Analysis: Look for the molecular ion peak (M⁺) and the characteristic M+2 peak, which confirms the presence of a chlorine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Instrumentation: FT-IR Spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Analysis: Correlate the observed absorption bands with known vibrational frequencies for aldehydes, aromatic rings, and carbon-halogen bonds.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- Pyrazole synthesis. Organic Chemistry Portal.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

- A proposed mechanism for the synthesis of N‐arylpyrazoles. ResearchGate.

- Technical Support Center: Spectroscopic Analysis of Pyrazoles. Benchchem.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.

- Structures and tautomerism of substituted pyrazoles studied in... ResearchGate.

- One-Pot Synthesis of N -Arylpyrazoles from Arylhalides. ResearchGate.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.

- 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. PubChemLite.

- 4-(4-chloro-1h-pyrazol-1-yl)-2-methylbenzaldehyde. PubChemLite.

- 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477. PubChem.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 11. PubChemLite - 4-(4-chloro-1h-pyrazol-1-yl)-2-methylbenzaldehyde (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

"4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde CAS number 1179758-89-4"

An In-depth Technical Guide to 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde (CAS: 1179758-89-4)

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets. The pyrazole nucleus, a five-membered diazole ring, is a quintessential example of such a scaffold, forming the core of numerous approved pharmaceuticals.[1] When functionalized with other key reactive groups, its utility expands exponentially. This guide focuses on a particularly valuable derivative: 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde (CAS Number: 1179758-89-4).

This compound is more than a mere chemical entry; it is a strategically designed building block. The structure marries the biologically significant pyrazole ring with a versatile benzaldehyde moiety. The aldehyde group serves as a reactive "handle" for a vast array of chemical transformations, while the chloro-substituent on the pyrazole ring offers a site for further modification or can be a critical pharmacophoric element itself. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, characterization, reactivity, and application, grounded in established chemical principles and field-proven insights.

Part 1: Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde must be unequivocally confirmed before its use in any synthetic or biological workflow. The data presented below serves as a definitive reference for this validation.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 1179758-89-4 | [2][3] |

| Molecular Formula | C₁₀H₇ClN₂O | [2][4] |

| Molecular Weight | 206.63 g/mol | [4] |

| Appearance | Solid (Typical for related compounds) | [5] |

| Purity | Typically ≥98% from commercial suppliers | [4] |

Spectroscopic Fingerprint

The following spectroscopic data, primarily sourced from peer-reviewed literature, provides a detailed "fingerprint" for the compound.[2]

1.2.1 Proton Nuclear Magnetic Resonance (¹H NMR)

-

Description: The ¹H NMR spectrum is the primary tool for confirming the compound's structure. The key diagnostic signals are the sharp singlet for the aldehyde proton, located far downfield, and the distinct signals for the protons on the pyrazole and phenyl rings.

-

Data (400 MHz, CDCl₃):

-

δ 10.02 (s, 1H): Corresponds to the aldehyde proton (-CHO). Its significant downfield shift is due to the strong deshielding effect of the carbonyl group.[6]

-

δ 8.01 (s, 1H): Pyrazole ring proton (C5-H).

-

δ 7.99 (d, J = 8.7 Hz, 2H): Aromatic protons on the benzaldehyde ring ortho to the aldehyde group.

-

δ 7.83 (d, J = 8.6 Hz, 2H): Aromatic protons on the benzaldehyde ring meta to the aldehyde group.

-

δ 7.70 (s, 1H): Pyrazole ring proton (C3-H).

-

1.2.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Description: The ¹³C NMR spectrum complements the ¹H NMR by identifying all unique carbon environments within the molecule. The carbonyl carbon of the aldehyde is a key diagnostic peak at the low-field end of the spectrum.

-

Data (100 MHz, CDCl₃):

-

δ 190.9: Aldehyde carbonyl carbon (C=O).

-

δ 143.8, 140.9, 134.6, 131.5, 125.0, 118.7, 113.9: Aromatic and pyrazole ring carbons.[2]

-

1.2.3 High-Resolution Mass Spectrometry (HRMS)

-

Description: HRMS provides an extremely accurate mass measurement, confirming the elemental composition of the molecule.

-

Data:

-

Calculated for [C₁₀H₇ClN₂O+H]⁺: m/z 207.0320

-

Found: m/z 207.0316[2]

-

Part 2: Synthesis & Mechanistic Considerations

The synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde can be approached from several angles. We present here a documented, environmentally conscious method and discuss alternative conceptual pathways that leverage classical heterocyclic chemistry.

Core Protocol: Mechanochemical Chlorination

This modern approach represents a significant advancement in green chemistry, avoiding bulk solvents and often leading to higher yields and simpler purification.[2] The causality behind this choice is the reduction of chemical waste and energy consumption.

Protocol: Solvent-Free Chlorination of 4-(1H-Pyrazol-1-yl)benzaldehyde

-

Reactant Preparation: In a ball-milling vessel, combine 4-(1H-pyrazol-1-yl)benzaldehyde (1 equivalent) and trichloroisocyanuric acid (TCCA, ~0.35 equivalents).

-

Mechanochemical Reaction: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 30-60 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize the cyanuric acid byproduct.

-

Purification: Extract the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Caption: Mechanochemical synthesis workflow.

Alternative Synthetic Strategies (Conceptual)

While mechanochemistry is efficient, understanding classical routes provides flexibility. Pyrazole synthesis is a well-trodden field, offering multiple pathways.[7]

-

Vilsmeier-Haack Reaction: This is a powerful method for formylating electron-rich heterocycles. A potential route could involve synthesizing 1-(4-bromophenyl)-4-chloro-1H-pyrazole first, followed by a metal-halogen exchange and subsequent reaction with a formylating agent like N,N-Dimethylformamide (DMF). The Vilsmeier-Haack reaction itself is also used to construct pyrazole-4-carbaldehydes from hydrazone precursors.[8]

-

Multicomponent Reactions (MCRs): MCRs are highly efficient, combining three or more reactants in a single step. A hypothetical MCR could involve a substituted hydrazine, a β-keto ester, and a formyl equivalent to rapidly assemble the core structure.[9] This approach is prized in library synthesis for its operational simplicity and atom economy.

Caption: Alternative conceptual synthesis routes.

Part 3: Chemical Reactivity & Synthetic Utility

The true value of this compound lies in its potential as an intermediate. Its two key functional groups—the aldehyde and the chloro-substituent—are gateways to diverse molecular architectures.

Reactions of the Aldehyde Group

The aldehyde is a cornerstone of C-C and C-N bond formation.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amines, a crucial transformation in drug synthesis.

-

Condensation Reactions: Reacts readily with hydrazines to form hydrazones, or with hydroxylamine to form oximes. These reactions are often used to build larger heterocyclic systems.[10]

-

Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.

Reactions of the Chloro-Substituted Pyrazole

The chlorine atom, while relatively stable, can participate in cross-coupling reactions under appropriate catalytic conditions.

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst can form a C-C bond, attaching new aryl or alkyl groups at the C4 position of the pyrazole.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can introduce new nitrogen-based substituents.

Caption: Key reactive sites and potential transformations.

Part 4: Applications in a Drug Discovery Workflow

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][11][12] 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is an ideal starting point for a discovery campaign targeting these areas.

Hypothetical Workflow: Library Synthesis for Kinase Inhibitor Screening

-

Core Derivatization: Utilize the aldehyde group for reductive amination with a diverse set of commercially available amines. This rapidly generates a library of secondary amine derivatives, varying in size, polarity, and charge.

-

Parallel Synthesis: Perform these reactions in a 96-well plate format to efficiently create hundreds of unique compounds.

-

Purification: Use automated mass-directed HPLC for high-throughput purification of the library members.

-

Biological Screening: Screen the purified library against a panel of protein kinases implicated in a target disease (e.g., cancer).

-

Hit Identification & Optimization: Identify "hit" compounds that show inhibitory activity. The chloro-substituent on these hits can then be targeted for optimization using Suzuki coupling to explore the structure-activity relationship (SAR) at that position.

Caption: Drug discovery workflow starting with the title compound.

Part 5: Safety & Handling Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related structures provides a reliable guide for safe handling.[13][14][15]

5.1 Personal Protective Equipment (PPE)

-

Eye Protection: Always wear chemical safety goggles or a face shield.[14]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[5]

-

Body Protection: Use a laboratory coat. For larger quantities, consider additional protective clothing.

5.2 Handling & Storage

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][16]

-

Avoidance: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[13] Do not breathe dust.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

5.3 Hazard Identification (Based on Analogues)

-

Acute Toxicity: May be harmful if swallowed.[15]

-

Irritation: Causes skin irritation and serious eye irritation.[15]

-

Respiratory: May cause respiratory irritation.[15]

Conclusion

4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is a compound of significant strategic value for chemical and pharmaceutical research. Its well-defined structure, characterized by robust spectroscopic data, provides a reliable starting point for synthesis. The molecule's dual functionality—a reactive aldehyde and a modifiable chloro-substituent—renders it a versatile building block for constructing diverse chemical libraries. By leveraging modern synthetic methods like mechanochemistry and established transformations like reductive amination and cross-coupling, researchers can efficiently explore novel chemical space in the quest for next-generation therapeutics. Adherence to rigorous safety protocols is essential to harness its full potential responsibly.

References

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available from: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available from: [Link]

-

4-(1H-Pyrazol-1-yl)benzaldehyde PubChem CID 2776477. PubChem. Available from: [Link]

-

4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. PubChemLite. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Human Metabolome Database. Available from: [Link]

-

4-Chloro-1-phenylpyrazole. PubChem. Available from: [Link]

-

Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. Supporting Information. Available from: [Link]

-

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - NIH. Available from: [Link]

-

4-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]benzamide - 1H NMR Spectrum. SpectraBase. Available from: [Link]

-

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde - CAS:1179758-89-4. xhyst.com. Available from: [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available from: [Link]

-

Synthesis and Anthelmintic Activity of Some Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available from: [Link]

-

Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? NIH. Available from: [Link]

-

2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. PubChem. Available from: [Link]

-

2-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. PubChemLite. Available from: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. Available from: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1179758-89-4|4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde - CAS:1179758-89-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. fishersci.ca [fishersci.ca]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 11. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpsionline.com [jpsionline.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.ca [fishersci.ca]

- 15. 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | CID 2776477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

A Spectroscopic Guide to the Characterization of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde

Introduction: The Structural and Scientific Context

4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The molecule integrates an N-arylpyrazole core, a scaffold known for a wide range of biological activities, with a reactive benzaldehyde functional group. The aldehyde provides a synthetic handle for the elaboration into more complex structures, such as Schiff bases, alcohols, or carboxylic acids, making it a valuable intermediate. The presence of a chlorine atom on the pyrazole ring is expected to modulate the electronic properties and biological activity of the molecule.

Accurate structural elucidation is the bedrock of drug development and chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules. This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, explaining the causal relationships between the molecular structure and the expected spectral features.

Molecular Structure and Logic

The logical starting point for any spectral analysis is a clear understanding of the molecular structure.

Caption: Molecular structure of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic, aromatic, and pyrazole protons. The electron-withdrawing nature of the aldehyde and the pyrazole ring, along with the chloro-substituent, will influence the chemical shifts.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-aldehyde | 9.9 - 10.1 | Singlet (s) | 1H | The aldehydic proton is highly deshielded by the carbonyl group and typically appears in this downfield region.[1] |

| H-2', H-6' | 7.9 - 8.1 | Doublet (d) | 2H | Protons on the benzaldehyde ring ortho to the aldehyde group are deshielded. They are coupled to H-3'/H-5'. |

| H-3', H-5' | 7.8 - 7.9 | Doublet (d) | 2H | Protons on the benzaldehyde ring ortho to the pyrazole substituent. Coupled to H-2'/H-6'. |

| H-5 | 8.2 - 8.4 | Singlet (s) | 1H | The proton at the 5-position of the pyrazole ring is adjacent to two nitrogen atoms, leading to a downfield shift. |

| H-3 | 7.8 - 8.0 | Singlet (s) | 1H | The proton at the 3-position of the pyrazole ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Justification |

| C-aldehyde | 190 - 192 | The carbonyl carbon of an aromatic aldehyde is characteristically found in this highly deshielded region.[2][3] |

| C-1' | 138 - 140 | The ipso-carbon of the benzaldehyde ring attached to the aldehyde group. |

| C-4' | 142 - 144 | The ipso-carbon of the benzaldehyde ring attached to the pyrazole nitrogen. |

| C-2', C-6' | 130 - 132 | Aromatic carbons ortho to the aldehyde group. |

| C-3', C-5' | 120 - 122 | Aromatic carbons ortho to the pyrazole substituent. |

| C-5 | 140 - 142 | Carbon in the pyrazole ring adjacent to two nitrogens. |

| C-3 | 130 - 132 | Carbon in the pyrazole ring. |

| C-4 | 108 - 110 | The carbon bearing the chlorine atom is expected to be shielded relative to other pyrazole carbons but its exact shift is influenced by the halogen. |

Standard Protocol for NMR Data Acquisition

This protocol is a self-validating system for ensuring high-quality, reproducible data.

Caption: Standard workflow for NMR spectral acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample volume. This is critical for achieving sharp, well-resolved peaks.

-

Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) for both ¹H and ¹³C nuclei. Acquire the Free Induction Decay (FID).

-

Data Processing: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. Perform phase and baseline corrections to ensure accurate peak representation. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum and pick the peak positions for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted Characteristic IR Absorptions

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on the benzene and pyrazole rings.[4] |

| Aldehydic C-H Stretch | 2850 - 2800 & 2750 - 2700 | Medium, Sharp | A pair of peaks characteristic of the C-H bond of an aldehyde group.[1][3][5][6] |

| Carbonyl (C=O) Stretch | 1710 - 1690 | Strong, Sharp | The C=O stretch of an aromatic aldehyde is typically found in this region, at a slightly lower frequency than aliphatic aldehydes due to conjugation.[1][5][6] |

| Aromatic C=C & C=N Stretch | 1600 - 1450 | Medium - Strong | Multiple bands arising from the stretching vibrations within the benzaldehyde and pyrazole rings.[4] |

| C-N Stretch | 1360 - 1250 | Medium | Stretching of the carbon-nitrogen bonds within the pyrazole ring and linking to the benzene ring. |

| C-Cl Stretch | 800 - 600 | Medium - Strong | The carbon-chlorine bond stretch is expected in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde (C₁₀H₇ClN₂O), the predicted monoisotopic mass is approximately 206.02 g/mol .

| m/z (predicted) | Ion | Justification |

| 206 / 208 | [M]⁺˙ | Molecular Ion Peak: A characteristic 3:1 intensity ratio for the M and M+2 peaks is expected due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

| 205 / 207 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[7][8] |

| 178 / 180 | [M-CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the molecular ion, characteristic of benzaldehydes.[8] |

| 177 / 179 | [M-CHO]⁺ | Loss of the formyl radical (CHO), another primary fragmentation pathway for benzaldehydes.[7] |

| 101 | [C₄H₂ClN₂]⁺ | Fragment corresponding to the 4-chloropyrazole cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from the cleavage of the C-N bond. |

Predicted Fragmentation Pathway

The fragmentation is initiated by the ionization of the molecule, typically by electron impact (EI).

Caption: Predicted electron ionization (EI) mass spectrometry fragmentation pathway.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde. The key identifying features would be the aldehydic proton signal around 10 ppm in the ¹H NMR spectrum, the strong carbonyl absorption near 1700 cm⁻¹ in the IR spectrum, and the characteristic isotopic pattern of the molecular ion at m/z 206/208 in the mass spectrum. By understanding these predicted spectral characteristics and employing the standardized protocols outlined, researchers and drug development professionals can confidently approach the synthesis and verification of this and related novel chemical entities.

References

-

Chegg.com. (2022, May 6). Solved Predict the expected 13C NMR chemical shift for the. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2023, November 30). N-Arylpyrazole based Scaffolds: Synthesis and biological applications. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

MolView. (n.d.). MolView. Retrieved from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

-

Journal of Research in Pharmacy. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

YouTube. (2023, December 9). IR Spectra Predicting Tools. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Retrieved from [Link]

-

NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Solved Predict the expected 13C NMR chemical shift for the | Chegg.com [chegg.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

A Guide to the Crystal Structure Analysis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of the three-dimensional atomic arrangement of pharmacologically active molecules is a cornerstone of modern drug discovery and development.[1][2] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this information, providing unambiguous insights into molecular conformation, stereochemistry, and the intermolecular interactions that govern crystal packing.[3] This guide provides a comprehensive, in-depth technical workflow for the crystal structure analysis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, a representative of the medicinally significant pyrazole class of heterocyclic compounds.[4][5] We will navigate the entire analytical pipeline, from rational synthesis and strategic crystallization to the nuances of data collection, structure solution, refinement, and the critical interpretation of the resulting supramolecular architecture. This document is designed not merely as a protocol, but as a field guide for scientists, explaining the causality behind experimental choices and embedding self-validating systems for ensuring data integrity and scientific rigor.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Their metabolic stability and versatile structure allow for rational modifications to achieve a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The title compound, 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde, combines the pyrazole nucleus with a reactive benzaldehyde moiety, making it a valuable intermediate for the synthesis of more complex drug candidates.

Understanding the precise three-dimensional structure of such intermediates is paramount. It dictates how the molecule interacts with biological targets and informs the design of next-generation therapeutics with improved efficacy and safety profiles.[1][2] X-ray crystallography provides this essential structural blueprint at atomic resolution.[3]

This guide will therefore use 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde as a practical case study to detail the complete process of crystal structure determination.

Synthesis and Purification

A robust and scalable synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. The synthesis of N-aryl pyrazoles can be achieved through several established methods. For the target compound, a plausible and efficient approach involves the condensation reaction between 4-formylphenylhydrazine and a suitable three-carbon chlorinated precursor, followed by cyclization. A key alternative involves the direct N-arylation of 4-chloropyrazole with 4-fluorobenzaldehyde.

Proposed Synthetic Protocol (N-arylation)

This protocol is adapted from established methods for the synthesis of N-aryl pyrazoles.

-

Reaction Setup: To a solution of 4-chloro-1H-pyrazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Addition of Aryl Halide: Add 4-fluorobenzaldehyde (1.1 eq) to the suspension. The use of a fluoro-substituted benzaldehyde is strategic, as the fluorine atom is a good leaving group for nucleophilic aromatic substitution.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.

-

Extraction & Purification: Filter the solid precipitate and wash thoroughly with water. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[6] The goal is to create a supersaturated solution from which the molecule can slowly and orderly deposit into a crystal lattice.[3] For a small organic molecule like the title compound, several classical methods are effective.[6][7]

Experimental Protocols for Crystallization

Protocol 3.1.1: Slow Evaporation

-

Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimum amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.

-

Evaporation Control: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.[3]

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

Protocol 3.1.2: Vapor Diffusion (Solvent/Anti-solvent)

-

Setup: Dissolve the compound (5-10 mg) in a small volume (0.5 mL) of a "good" solvent (e.g., DMF or DMSO) in a small, open vial.

-

Anti-solvent: Place this small vial inside a larger, sealed jar that contains a larger volume (5-10 mL) of an "anti-solvent" – a solvent in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., water or diethyl ether).[2]

-

Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[2]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[8]

The SC-XRD Experimental Workflow

The diagram below illustrates the major stages of a single-crystal X-ray diffraction experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol for Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection Parameters: The crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal motion and potential radiation damage.[9]

-

Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters and the crystal lattice system.[9]

-

Data Collection Strategy: Based on the unit cell and crystal system, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[10] This involves defining the rotation ranges and exposure times for the crystal.

-

Full Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[10]

Structure Solution, Refinement, and Validation

Structure Solution and Refinement using SHELX

The SHELX suite of programs is the gold standard for small molecule crystal structure determination.[11]

-

Structure Solution (SHELXS or SHELXT): The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[5] This provides the initial positions of most non-hydrogen atoms.

-

Structure Refinement (SHELXL): The initial model is refined against the experimental diffraction data using a least-squares method.[4][11] This iterative process optimizes the atomic coordinates, and atomic displacement parameters (temperature factors), and can include the placement of hydrogen atoms in calculated positions.

Refinement Protocol using SHELXL:

-

Initial Refinement: Perform initial cycles of refinement on the atomic positions and isotropic displacement parameters.

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically to account for their thermal motion in different directions.

-

Hydrogen Atom Placement: Add hydrogen atoms to the model using geometric constraints (e.g., the HFIX command in SHELXL).[4]

-

Final Refinement Cycles: Conduct final refinement cycles until the model converges, meaning the shifts in atomic parameters are negligible.

-

Difference Fourier Map: Calculate a final difference Fourier map. The absence of significant positive or negative peaks indicates a good final model.

Structure Validation with PLATON

After refinement, the final structural model must be validated to ensure its quality and correctness. The PLATON program is an essential tool for this purpose.[12][13] It performs a series of checks and generates a report with ALERTS that highlight potential issues.[12][14]

Key Validation Checks Performed by PLATON:

-

Completeness and Quality of Data: Checks the completeness of the diffraction data and other quality metrics.

-

Space Group Symmetry: Verifies the correctness of the assigned space group.

-

Geometric Parameters: Analyzes bond lengths, angles, and torsion angles for any unusual values.

-

Atomic Displacement Parameters: Checks for non-positive definite ADPs.

-

Missing or Misassigned Atoms: Can help identify missing hydrogen atoms or incorrectly assigned atom types.[12]

Analysis of the Crystal Structure

Assuming a successful structure determination, we can now analyze the molecular and supramolecular features of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde.

Molecular Structure

The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key points of interest would be:

-

The planarity of the pyrazole and phenyl rings.

-

The dihedral angle between the pyrazole and phenyl rings, which defines the overall molecular conformation.

-

The geometry of the aldehyde group.

Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful crystal structure determination.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₇ClN₂O |

| Formula Weight | 206.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.483 |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

| Goodness-of-fit on F² | ~1.0 |

Supramolecular Architecture and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions.[1] Analysis of these interactions is crucial for understanding the physical properties of the solid state and for crystal engineering.[15]

Potential Intermolecular Interactions for 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde:

-

π-π Stacking: Interactions between the aromatic pyrazole and phenyl rings.

-

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor.

-

C-H···N Hydrogen Bonds: The pyrazole nitrogen atoms can also act as hydrogen bond acceptors.

-

Halogen Bonding: The chlorine atom on the pyrazole ring could potentially act as a halogen bond donor.

Visualization with Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16] It maps the close contacts between molecules, providing a detailed picture of the crystal packing.[17]

The diagram below illustrates the logical flow of analyzing intermolecular interactions.

Caption: Logical Flow for Intermolecular Interaction Analysis.

Conclusion

This technical guide has outlined a comprehensive, best-practice workflow for the crystal structure analysis of 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde. By following a logical progression from synthesis and crystallization through to data collection, refinement, and detailed structural analysis, researchers can obtain high-quality, reliable crystallographic data. The insights gained from such an analysis are invaluable for the field of drug discovery, enabling a deeper understanding of molecular properties and guiding the rational design of new and improved therapeutic agents. The emphasis on causality and self-validation at each step ensures the integrity and reproducibility of the scientific findings.

References

-

Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Academia.edu. (n.d.). (PDF) Single-crystal structure validation with the program PLATON. Retrieved January 20, 2026, from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

International Union of Crystallography. (n.d.). Structure validation in chemical crystallography. Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved January 20, 2026, from [Link]

-

JETIR. (n.d.). A Study on Single-Crystal Structure Validation with The Program Platon. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved January 20, 2026, from [Link]

-

Unknown Source. (n.d.). crystallization of small molecules. [Link]

-

University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

National Institutes of Health. (n.d.). Crystal structure refinement with SHELXL. Retrieved January 20, 2026, from [Link]

-

International Union of Crystallography. (n.d.). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Retrieved January 20, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved January 20, 2026, from [Link]

-

Oxford Academic. (n.d.). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Retrieved January 20, 2026, from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved January 20, 2026, from [Link]

-

University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

-

OlexSys. (n.d.). Structure Refinement. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (2017, March 8). Intermolecular interactions in molecular crystals: what's in a name? RSC Publishing. [Link]

-

YouTube. (2015, December 4). Intermolecular Interaction Analysis by using Crystal Explorer. [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

-

Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (n.d.). Data Collection for Crystallographic Structure Determination. Retrieved January 20, 2026, from [Link]

Sources

- 1. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. sssc.usask.ca [sssc.usask.ca]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. platonsoft.nl [platonsoft.nl]

- 13. researchgate.net [researchgate.net]

- 14. jetir.org [jetir.org]

- 15. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 16. scirp.org [scirp.org]

- 17. journals.iucr.org [journals.iucr.org]

A Researcher's Guide to Characterizing the Solubility of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde in Organic Solvents

An In-depth Technical Guide for Scientists and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior from synthesis and purification to formulation and bioavailability.[1][2] For novel compounds like 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry, understanding its solubility profile in various organic solvents is paramount for its successful application. Low solubility can create significant hurdles, leading to unreliable results in biological assays, difficulties in formulation, and ultimately, poor bioavailability.[3][4]

This technical guide provides a comprehensive framework for researchers to theoretically assess and experimentally determine the solubility of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde. It moves beyond a simple listing of data, offering a detailed exploration of the underlying principles, step-by-step experimental protocols, and data interpretation strategies. This document is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process development, formulation, and preclinical studies.

Part 1: Physicochemical Profile & Theoretical Solubility Assessment

Before any benchwork begins, a thorough analysis of the molecule's structure provides critical insights into its likely solubility behavior. The principle of "like dissolves like" is the foundation of this analysis, where solubility is favored when the intermolecular forces of the solute and solvent are similar.[5]

1.1. Molecular Structure Analysis

4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is a moderately complex organic molecule featuring several key functional groups that influence its solubility:

-

Aromatic Rings: The phenyl and pyrazole rings are largely nonpolar and will contribute to solubility in nonpolar and moderately polar solvents through van der Waals interactions.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a strong hydrogen bond acceptor and introduces significant polarity. This will enhance solubility in polar aprotic and protic solvents.

-

Pyrazole Ring: This nitrogen-containing heterocycle has a dipole moment and contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to its affinity for polar solvents.

-

Chloro Group (-Cl): The chlorine atom adds to the molecular weight and introduces a polar C-Cl bond, further influencing the molecule's overall dipole moment.

Based on this structure, the compound is expected to be hydrophobic overall but with significant polar characteristics, suggesting it will be sparingly soluble in water but will exhibit appreciable solubility in a range of organic solvents.

1.2. Theoretical Prediction with Hansen Solubility Parameters (HSP)

A more quantitative prediction can be made using Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7][8] A solvent is likely to dissolve a solute if their three HSP values are similar.

The guiding principle is that the "distance" (Ra) between the HSP coordinates of the solvent and the solute in "Hansen space" should be minimal.[6]

-

δD (Dispersion): Arises from van der Waals forces. Related to the molecule's volume and surface area.

-

δP (Polar): Stems from permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Represents the energy of hydrogen bonds (both donor and acceptor capabilities).

While experimentally determined HSP values for this specific molecule are not available, they can be estimated using group contribution methods.[9] By comparing the estimated HSP of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde to the known values of various organic solvents, a researcher can rationally select a set of candidate solvents for experimental screening. Solvents with a smaller Hansen distance (Ra) are predicted to be better solvents.

Part 2: A Framework for Experimental Solubility Determination

Experimental measurement remains the gold standard for determining solubility. The choice of method often depends on the stage of research, balancing the need for accuracy with throughput.[4] For drug discovery and development, two methods are predominantly used: the high-throughput kinetic solubility assay and the thermodynamically rigorous equilibrium solubility (shake-flask) method.[10][11]

2.1. Strategic Selection of Organic Solvents

A diverse panel of solvents should be selected to probe the full range of intermolecular interactions. The solvents should cover different classes and a wide polarity range.

| Solvent Class | Example Solvents | Primary Intermolecular Forces | Rationale for Inclusion |

| Nonpolar | Toluene, Hexane | van der Waals / Dispersion | To assess baseline solubility driven by nonpolar interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, Dispersion | To evaluate the impact of polarity without hydrogen bonding. DMSO is a common vehicle for biological assays. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | To determine solubility in solvents capable of hydrogen bonding, which is crucial for many pharmaceutical processes. |

| Chlorinated | Dichloromethane (DCM) | Dipole-Dipole | To assess solubility in a common solvent used in organic synthesis and purification. |

2.2. Method 1: High-Throughput Kinetic Solubility Assay

This method is ideal for early-stage discovery when many compounds need to be rapidly screened.[4][12] It measures how readily a compound, introduced from a DMSO stock solution, precipitates out of an aqueous or organic medium.[3][11] Nephelometry (light scattering) is a common detection technique.[12][13]

Protocol: Automated Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde in 100% DMSO (e.g., 20 mM).[3]

-

Plate Setup: In a 384-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the top wells of a serial dilution column.[12]

-

Solvent Addition & Dilution: Add the chosen organic solvent to all wells. Perform a serial dilution across the plate to create a concentration gradient.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[12]

-

Detection: Measure the light scattering in each well using a laser nephelometer.[12][13] The point at which a significant increase in scattered light is detected indicates the concentration at which the compound has precipitated.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed. Results are often categorized for quick assessment (e.g., >100 µg/mL, 15-100 µg/mL, <15 µg/mL).[13]

2.3. Method 2: Equilibrium "Shake-Flask" Solubility Assay

This is the definitive method for determining thermodynamic solubility, which represents the true saturation point of a substance in a solvent at equilibrium.[4][10] It is crucial for later-stage development, formulation, and regulatory filings.[10]

Protocol: Thermodynamic Solubility by the Shake-Flask Method

-

Preparation: Add an excess amount of solid 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde to a series of vials, each containing a known volume of a different organic solvent.[14] The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[15][16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.[3]

-

Quantification: Accurately dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10][15]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Caption: Decision workflow for selecting the appropriate solubility assay.

Part 3: Analytical Quantification & Data Interpretation

Accurate quantification of the dissolved compound is the cornerstone of a reliable solubility study. HPLC is the most widely used technique for this purpose due to its precision, specificity, and robustness.[17][18]

3.1. HPLC Method Development for Quantification

A robust and reproducible HPLC method is essential.[19] The goal is to achieve a sharp, symmetrical peak for the analyte that is well-resolved from any solvent or impurity peaks.

Protocol: General HPLC-UV Method

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for this type of molecule.[20]

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. The formic acid helps to ensure good peak shape.

-

Gradient: A typical starting gradient would be 5% B to 95% B over several minutes.[20]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance (λmax) for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde. This should be determined beforehand by running a UV scan.

-

Calibration: A calibration curve must be constructed using at least five standards of known concentration. The curve should demonstrate linearity (R² > 0.99) over the expected concentration range of the solubility samples.

3.2. Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Interpretation / Remarks |

| Hexane | Nonpolar | < 0.1 | Practically Insoluble. Dominated by polar nature of the solute. |

| Toluene | Nonpolar (Aromatic) | 1.5 | Low solubility. Some interaction due to aromatic rings. |

| Dichloromethane | Chlorinated | 25.8 | Good solubility. Favorable dipole-dipole interactions. |

| Acetone | Polar Aprotic | 45.2 | High solubility. Strong dipole interactions with the aldehyde. |

| Acetonitrile | Polar Aprotic | 30.1 | Good solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | 60.5 | Very high solubility. Excellent solvent for this compound. |

| Isopropanol | Polar Protic | 15.7 | Moderate solubility. H-bonding acceptance is beneficial. |

| Methanol | Polar Protic | 12.4 | Moderate solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very high solubility. Excellent solvent, often used for stock solutions. |

This data is illustrative and should be determined experimentally.

Interpretation: The hypothetical data suggests that the solubility of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is largely driven by polar interactions. Its high solubility in polar aprotic solvents like THF, Acetone, and DMSO indicates that the molecule's dipole moment and hydrogen bond accepting capabilities are the primary drivers of solvation. The moderate solubility in alcohols and lower solubility in nonpolar solvents are consistent with this interpretation. This profile suggests that for synthetic reactions, purifications (e.g., chromatography), and formulation, polar aprotic or chlorinated solvents would be most effective.

Conclusion

Characterizing the solubility of 4-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is not merely a data collection exercise; it is a fundamental investigation that informs every subsequent step of its development pathway. By combining theoretical predictions with rigorous experimental methodologies like the shake-flask and kinetic assays, researchers can build a comprehensive solubility profile. This knowledge is critical for optimizing reaction conditions, developing robust purification strategies, creating stable formulations for in vitro and in vivo studies, and ultimately, maximizing the potential for clinical and commercial success. A thorough understanding of solubility, obtained early in the development process, is an invaluable asset that saves time, reduces costs, and mitigates the risk of late-stage failure.[2][21]

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Farmacia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved from [Link]

-

Almanac, P. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

-

Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). IntechOpen. Retrieved from [Link]

-

Substance solubility. (n.d.). Drug Discovery News. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

1.6: Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

de Campos, V. E., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Organic chemistry. Wikipedia. Retrieved from [Link]

-

Soderberg, T. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

-

Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]

-

Green, C., McKee, S., & Saunders, K. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Plante, J., & Leclère, V. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

-

HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

-

Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

-

Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. Retrieved from [Link]

-

Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. bmglabtech.com [bmglabtech.com]